molecular formula C20H20N2O6S B11501928 methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B11501928
M. Wt: 416.4 g/mol
InChI Key: AWNRKLNCVOMRKZ-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyrans. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system, a cyano group, and a trimethoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyran Ring: The initial step involves the cyclization of appropriate precursors to form the thieno[3,2-b]pyran ring. This can be achieved through a condensation reaction between a thiophene derivative and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amino and Cyano Groups: The amino and cyano groups can be introduced through nucleophilic substitution reactions. For example, the cyano group can be introduced using a cyanation reagent such as potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a suitable catalyst.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the trimethoxyphenyl group and a suitable palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a strong acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[3,2-b]pyran ring or the trimethoxyphenyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

    Coupling: Boronic acids, palladium catalysts

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

Methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure but lacks the trimethoxyphenyl group.

    Methyl 5-amino-6-cyano-2-methyl-7-(4-methoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate: Similar structure with a single methoxy group instead of three.

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate imparts unique chemical and physical properties, such as increased steric hindrance and altered electronic distribution

Properties

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 5-amino-6-cyano-2-methyl-7-(3,4,5-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C20H20N2O6S/c1-9-14(20(23)27-5)17-18(29-9)15(11(8-21)19(22)28-17)10-6-12(24-2)16(26-4)13(7-10)25-3/h6-7,15H,22H2,1-5H3

InChI Key

AWNRKLNCVOMRKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC

Origin of Product

United States

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